molecular formula C16H17N5O3 B14942355 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No.: B14942355
M. Wt: 327.34 g/mol
InChI Key: WBZWFRZIRAWHSW-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a complex organic compound that features both benzimidazole and dihydropyrimidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide typically involves multi-step organic reactionsThe use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) is common in the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific conditions, such as temperature, pressure, and solvent choice, would be optimized for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The dihydropyrimidinone moiety may also contribute to the compound’s overall biological effects by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is unique due to its combination of benzimidazole and dihydropyrimidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide

InChI

InChI=1S/C16H17N5O3/c22-14(6-9-21-10-7-15(23)20-16(21)24)17-8-5-13-18-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,17,22)(H,18,19)(H,20,23,24)

InChI Key

WBZWFRZIRAWHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C=CC(=O)NC3=O

Origin of Product

United States

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